Ethanolamine Hydrochloride

Description

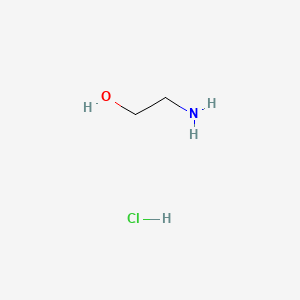

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminoethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUNIMVZCACZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049593 | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Deliquescent solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Ethanol, 2-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanolamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20688 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2002-24-6, 9007-33-4, 1173019-25-4 | |

| Record name | Ethanolamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1173019-25-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANOLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKP3YYL02F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethanolamine Hydrochloride for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ethanolamine (B43304) hydrochloride, a versatile compound frequently utilized in laboratory settings. This document details experimental methodologies for property determination, presents quantitative data in a clear, tabular format, and includes visualizations to aid in understanding its chemical nature and experimental workflows.

Chemical Identity and Structure

Ethanolamine hydrochloride, also known as 2-aminoethanol hydrochloride, is the salt formed from the reaction of ethanolamine, a primary amine and alcohol, with hydrochloric acid. Its chemical formula is C₂H₈ClNO, and it has a molecular weight of approximately 97.54 g/mol . The presence of both a hydroxyl and an ammonium (B1175870) group imparts specific properties that are valuable in various chemical and biological applications.

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental work.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₈ClNO | [1][2] |

| Molecular Weight | 97.54 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder or crystals | [3][4] |

| Melting Point | 82-84 °C | [1][4] |

| Boiling Point | 170.9 °C at 760 mmHg | [1] |

| Density | 1.146 g/cm³ | [1] |

Table 2: Solubility and Acidity

| Property | Value | Reference(s) |

| Solubility in Water | 0.33 g/mL (freely soluble) | [4] |

| Solubility in DMSO | Slightly soluble, especially when heated | [1] |

| pKa (at 25 °C) | 9.5 | [4] |

| pH (of solution) | 9-10 | [4] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm. Due to its hygroscopic nature, the sample should be thoroughly dried before measurement, and the capillary tube may be sealed if the substance is particularly sensitive to atmospheric moisture.[4][5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a similar device.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5]

Caption: Workflow for Melting Point Determination.

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for preparing solutions for reactions, extractions, and other laboratory procedures.

Methodology: Qualitative Solubility Test

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, dichloromethane, hexane) should be selected.

-

Sample and Solvent Addition: Approximately 10-20 mg of this compound is placed in a test tube. A small volume (e.g., 1 mL) of the chosen solvent is added.

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at room temperature.

-

Observation: The mixture is observed to determine if the solid has completely dissolved. If it has, the substance is classified as "soluble." If it has not, it is classified as "insoluble" or "sparingly soluble." For water-soluble salts, gentle warming can be applied to assess temperature effects on solubility.[1]

Caption: Workflow for Qualitative Solubility Testing.

pKa Determination

The pKa value is a measure of the acidity of the protonated amine group in this compound. It is a critical parameter for understanding its behavior in solution and for its use as a buffer.

Methodology: Potentiometric Titration

-

Solution Preparation: A standard solution of this compound (e.g., 0.1 M) is prepared in deionized water. A standardized solution of a strong base, typically sodium hydroxide (B78521) (e.g., 0.1 M), is also prepared.

-

Apparatus Setup: A calibrated pH meter with an electrode is immersed in the this compound solution. The solution is stirred continuously with a magnetic stirrer.

-

Titration: The sodium hydroxide solution is added in small, precise increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of NaOH added to generate a titration curve. The equivalence point is determined from the steepest part of the curve. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.[6][7]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Data

Spectroscopic analysis provides valuable information about the molecular structure and functional groups present in this compound.

Table 3: Spectroscopic Data and Experimental Conditions

| Technique | Instrument/Conditions | Expected Observations | Reference(s) |

| ¹H NMR | Bruker AC-300 | Signals corresponding to the protons on the two carbon atoms and the amine and hydroxyl protons. | [2] |

| FTIR | Bruker IFS 85, KBr-Pellet | Characteristic peaks for O-H, N-H, C-H, C-O, and C-N bonds. | [2] |

| Mass Spec. | Not specified | A molecular ion peak corresponding to the protonated ethanolamine cation. |

Note: Detailed spectral data and peak assignments can be found in various spectral databases.

Safety and Handling

This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[8][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] As it is hygroscopic, it should be kept in a tightly sealed container.[1]

Synthesis

This compound can be synthesized in the laboratory through the reaction of ethanolamine with hydrochloric acid.

Methodology: Laboratory Synthesis

-

Reaction: A stoichiometric amount of concentrated hydrochloric acid is added dropwise to a stirred solution of ethanolamine in a suitable solvent (e.g., water or ethanol), while controlling the temperature.[10]

-

Isolation: The solvent is removed under reduced pressure.

-

Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system to yield the final product.

Caption: General Workflow for the Synthesis of this compound.

References

- 1. quora.com [quora.com]

- 2. This compound | C2H7NO.ClH | CID 74819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(2002-24-6) 1H NMR spectrum [chemicalbook.com]

- 4. thinksrs.com [thinksrs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. fountainheadpress.com [fountainheadpress.com]

- 9. education.com [education.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Synthesis and Purification of Ethanolamine Hydrochloride for Research Applications

This guide provides an in-depth overview of the synthesis, purification, and characterization of ethanolamine (B43304) hydrochloride, a crucial reagent in various research and development applications, including biochemistry, drug development, and materials science. Its utility as a buffering agent, a component in cell culture media, and a precursor in organic synthesis makes high-purity material essential for reliable and reproducible experimental outcomes.[1]

Synthesis of Ethanolamine Hydrochloride

The most direct and common laboratory-scale synthesis of this compound involves the acid-base neutralization reaction between ethanolamine and hydrochloric acid.[2][3] This method is favored for its simplicity, high yield, and straightforward workup.

Reaction Principle

Ethanolamine, a primary amine, acts as a base and readily reacts with the strong acid, hydrochloric acid, to form the corresponding ammonium (B1175870) salt, this compound. The reaction is an exothermic neutralization process.

Reaction: H₂NCH₂CH₂OH + HCl → [H₃N⁺CH₂CH₂OH]Cl⁻

Materials and Reagents

A summary of the required reagents and their relevant properties is provided in the table below.

| Reagent | Formula | Molecular Wt. ( g/mol ) | Concentration | Key Properties |

| Ethanolamine | C₂H₇NO | 61.08 | ≥99.0% | Colorless, viscous liquid |

| Hydrochloric Acid | HCl | 36.46 | 36% (w/w) | Corrosive, strong acid |

| Toluene (B28343) | C₇H₈ | 92.14 | Anhydrous | Used for azeotropic removal of water |

Experimental Protocol: Synthesis

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 15.0 g of ethanolamine.

-

Acid Addition: Under constant stirring, slowly add 27.0 g of 36% concentrated hydrochloric acid dropwise from the dropping funnel.[4] The addition should be controlled to maintain the reaction temperature below 40 °C, using an ice bath if necessary to manage the exothermic reaction.

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 20 minutes at room temperature.[4]

-

pH Check: Verify that the pH of the reaction mixture is approximately 2 to ensure complete conversion.[4]

-

Solvent Removal: Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the water.

-

Azeotropic Distillation: To remove residual water, add a small amount of toluene to the flask and continue evaporation under reduced pressure. This azeotropic distillation ensures the final product is dry.[4]

-

Product Isolation: The resulting product, a slightly pale brown or white solid, is rapidly cooled.[4] This procedure typically yields a crude product with a high yield (approx. 99%).[4]

Purification by Recrystallization

While the direct synthesis yields a product of high purity, for applications demanding ultra-pure material, such as pharmaceutical research, recrystallization is a necessary purification step. This process removes residual starting materials, by-products, and color impurities.

Principle of Recrystallization

Recrystallization operates on the principle of differential solubility. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities remain dissolved in the cold solvent (mother liquor).

Selecting a Solvent System

An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a polar protic solvent like ethanol (B145695) or a mixture of ethanol and a less polar co-solvent is often effective.

| Solvent System | Ratio (v/v) | Rationale |

| Ethanol | N/A | Good solubility when hot, reduced solubility when cold. |

| Methanol | N/A | Similar properties to ethanol, may offer different solubility profile. |

| Ethanol/Water | Varies | Water increases polarity; the system can be fine-tuned. |

Experimental Protocol: Purification

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly boil the solution.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath.

-

Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

-

Drying: Dry the purified white crystals under vacuum to remove all traces of solvent.

Characterization and Quality Control

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

| Parameter | Method | Expected Result |

| Appearance | Visual Inspection | White crystalline powder.[5] |

| Melting Point | Melting Point Apparatus | 82-84 °C.[6][7] |

| Purity Assay | Titration | ≥99.0%.[5] |

| Identity | HPLC | Suitable for analysis; compare retention time to a standard.[6] |

| Solubility | In Water | 0.33 g/mL, clear, colorless to very faintly yellow solution.[6] |

Visual Workflow and Logic Diagrams

Synthesis and Purification Workflow

The following diagram illustrates the complete workflow from starting materials to the final, purified product.

Caption: Workflow for the synthesis and purification of this compound.

Recrystallization Purification Principle

This diagram explains the logical separation of the desired compound from impurities based on solubility differences during recrystallization.

Caption: Logical diagram illustrating the separation principle of recrystallization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ethanolamine HCl - Descrizione [tiiips.com]

- 3. WO2013004026A1 - Process for preparing this compound and co-product ethanolamine - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. thomassci.com [thomassci.com]

- 6. 乙醇胺 盐酸盐 ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

The In Vitro Application of Ethanolamine Hydrochloride as a Biological Buffer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of in vitro biological research, the careful control of pH is paramount to ensure the validity and reproducibility of experimental results. Biological buffers are essential components of assay systems, providing a stable pH environment that mimics physiological conditions and maintains the structural and functional integrity of biomolecules. Ethanolamine (B43304) hydrochloride, a primary amine salt, has emerged as a versatile and effective buffer in the alkaline range, offering distinct advantages in specific applications. This technical guide provides an in-depth overview of the role of ethanolamine hydrochloride as a biological buffer in vitro, presenting its physicochemical properties, detailed experimental protocols, and a discussion of its applications and limitations.

Physicochemical Properties of this compound

This compound is the salt of the organic compound ethanolamine and hydrochloric acid. Its buffering capacity stems from the equilibrium between the protonated ethanolamine cation and its uncharged amine form.

| Property | Value | Reference |

| Molecular Formula | C₂H₈ClNO | [1][2] |

| Molecular Weight | 97.54 g/mol | [2][3] |

| pKa (25 °C) | 9.5 | [3][4][5] |

| Effective Buffering Range | 8.5 - 10.5 | [6] |

| Appearance | White to light brown crystalline powder | [1][6] |

| Solubility in Water | 0.33 g/mL | [3][4] |

| Melting Point | 82-84 °C | [1][4] |

The pKa of 9.5 makes this compound an ideal buffer for maintaining alkaline conditions required for various enzymatic reactions and in vitro assays.[3][4][5]

Applications in In Vitro Assays

This compound and its related compounds, diethanolamine (B148213) and triethanolamine, find utility in a range of in vitro applications owing to their alkaline buffering capacity.

Enzyme Assays

Many enzymes exhibit optimal activity at alkaline pH. Ethanolamine and its derivatives are frequently employed in buffers for such enzyme assays.

Alkaline Phosphatase (ALP) Assay: Diethanolamine is a commonly used buffer in commercial kits and standardized protocols for the colorimetric determination of alkaline phosphatase activity.[7][8] The buffer maintains the optimal pH of ~9.8 for the hydrolysis of substrates like p-nitrophenyl phosphate (B84403) (pNPP).[7] While diethanolamine is prevalent, ethanolamine can also serve as an effective buffer in this assay. A study comparing diethanolamine (DEA) and 2-amino-2-methyl-1-propanol (B13486) (AMP) buffers for ALP assays found that DEA buffers generally yield higher measured activities.[6][9]

Immunoassays (ELISA)

In Enzyme-Linked Immunosorbent Assays (ELISAs), particularly those utilizing alkaline phosphatase as the reporter enzyme, buffers with an alkaline pH are crucial for the final substrate development step. Diethanolamine buffer is frequently recommended for the preparation of the pNPP substrate solution.[10][11]

Furthermore, ethanolamine itself can be used as a blocking agent in ELISAs.[1][10] In this application, it serves to block unreacted sites on the microplate surface, preventing non-specific binding of antibodies and reducing background signal.[1][12]

Protein Purification and Analysis

Ethanolamine is utilized in buffer systems for protein purification, particularly in ion-exchange chromatography (IEC) using High-Performance Liquid Chromatography (HPLC).[3] It is suitable for creating a pH gradient in the range of 9.0-9.5 for the separation of proteins based on their charge.[3]

Interference with Protein Quantification Assays: It is crucial to be aware of potential interferences when using ethanolamine-containing buffers with common protein quantification assays.

-

Lowry Assay: The ethanolamine group has been shown to interfere with the Lowry protein assay, leading to inaccurate protein concentration measurements.[1][10]

-

Bicinchoninic Acid (BCA) Assay: No significant interference has been observed with the BCA assay when using ethanolamine-containing buffers.[1]

-

Bradford Assay: While generally more resistant to interfering substances, strong basic buffers can affect the Bradford assay.[13] It is recommended to prepare protein standards in the same ethanolamine buffer as the samples to minimize potential interference.

Cell Culture and Viability Assays

Ethanolamine is a component of some cell culture media and has been shown to influence cellular processes. A study on intestinal epithelial cells demonstrated that ethanolamine enhances cell proliferation through the mTOR signaling pathway and by affecting mitochondrial function.[4]

When performing cell viability assays such as the MTT or Neutral Red uptake assays in the presence of ethanolamine-containing buffers, it is essential to ensure that the buffer itself does not interfere with the assay chemistry or cell physiology at the concentrations used. Standard protocols for these assays can be adapted for use with this compound buffer, with careful validation.[3][4][8][11][12][14][15]

Experimental Protocols

Preparation of 1 M this compound Stock Solution (pH 9.5)

Materials:

-

Ethanolamine

-

Hydrochloric Acid (HCl), concentrated

-

Deionized water

-

pH meter

-

Stir plate and stir bar

-

Volumetric flask

Procedure:

-

In a fume hood, slowly add approximately 89.7 mL of ethanolamine to 800 mL of deionized water while stirring continuously.

-

Carefully add concentrated HCl dropwise to the solution to adjust the pH to 9.5. Monitor the pH closely using a calibrated pH meter.

-

Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

-

Bring the final volume to 1 L with deionized water.

-

Sterilize the buffer by autoclaving or by filtration through a 0.22 µm filter.

-

Store at 4°C.

Alkaline Phosphatase (ALP) Activity Assay

This protocol is adapted from methods using diethanolamine buffer and can be used with an this compound buffer.

Materials:

-

1 M this compound buffer, pH 9.8

-

0.5 mM MgCl₂

-

p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mg/mL in water)

-

Sample containing alkaline phosphatase

-

Spectrophotometer capable of reading at 405 nm

-

96-well microplate (optional)

Procedure:

-

Prepare the ALP assay buffer by mixing 1 M this compound buffer (pH 9.8) with 0.5 mM MgCl₂.

-

For each reaction, add 100 µL of the ALP assay buffer to a microplate well.

-

Add 10 µL of the sample to the well.

-

To initiate the reaction, add 10 µL of the pNPP substrate solution.

-

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C).

-

Calculate the rate of change in absorbance (ΔA/min). The ALP activity is proportional to this rate.

Cell Viability (MTT) Assay

This is a general protocol that can be adapted for use with cells cultured in media containing this compound buffer.

Materials:

-

Cells cultured in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Culture cells in a 96-well plate to the desired confluency.

-

Treat cells with experimental compounds as required.

-

At the end of the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for a further 2-4 hours at room temperature in the dark.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2][4][11][12]

Visualizations

Experimental Workflow: Investigating the Effect of Ethanolamine on Cell Proliferation

Caption: Workflow for studying the effect of ethanolamine on cell proliferation.

Signaling Pathway: Ethanolamine's Influence on the mTOR Pathway

Caption: Ethanolamine activates the mTORC1 signaling pathway to promote cell proliferation.

Conclusion

This compound is a valuable biological buffer for in vitro applications requiring a stable alkaline pH. Its utility is well-established in enzyme assays, immunoassays, and certain protein purification protocols. While it presents some interference with the Lowry protein assay, this can be circumvented by using alternative methods like the BCA assay. As with any buffer system, it is imperative for researchers to validate its compatibility with their specific experimental setup to ensure accurate and reliable results. The demonstrated influence of ethanolamine on cellular signaling pathways also opens avenues for its use as a bioactive compound in cell-based studies. This guide provides a foundational understanding and practical protocols to aid researchers in effectively utilizing this compound in their in vitro work.

References

- 1. Interference of Good's buffers and other biological buffers with protein determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. assaygenie.com [assaygenie.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. wjpsonline.com [wjpsonline.com]

- 7. Initial activity and inactivation of alkaline phosphatase in different lots of buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abcam.co.jp [abcam.co.jp]

- 9. ijfmr.com [ijfmr.com]

- 10. animal.ifas.ufl.edu [animal.ifas.ufl.edu]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. re-place.be [re-place.be]

Safety in Handling Ethanolamine Hydrochloride: A Technical Guide for Laboratory Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Ethanolamine (B43304) hydrochloride, a corrosive solid, is a valuable reagent in various laboratory applications. However, its hazardous nature necessitates strict adherence to safety protocols to mitigate risks of exposure and injury. This technical guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses required when working with ethanolamine hydrochloride in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[1]

It is a solid that can cause delayed injury as it dissolves in the moisture on the skin and in the respiratory system. The severity of the effects is largely dependent on the duration of contact.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound and its parent compound, ethanolamine. This data is crucial for risk assessment and for understanding the potential severity of exposure.

Table 1: Acute Toxicity Data for this compound

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rat | 1,089 mg/kg | |

| Dermal LD50 | Rabbit | 1,015 mg/kg (analogous to ethanolamine) | |

| Subcutaneous LD50 | Mouse | 4053 mg/kg | [2] |

| Inhalation (Acute Toxicity Estimate) | - | 11.1 mg/l (vapor, analogous to ethanolamine) |

Table 2: Acute Toxicity Data for Ethanolamine

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rat | 1720 mg/kg | [3][4][5] |

| Oral LD50 | Mouse | 700 mg/kg | [3][4] |

| Dermal LD50 | Rabbit | 1 mL/kg or 1000 mg/kg | [3][4] |

Occupational Exposure Limits

While specific occupational exposure limits (OELs) for this compound have not been established, the limits for ethanolamine provide a valuable reference for controlling inhalation exposure.

Table 3: Occupational Exposure Limits for Ethanolamine

| Organization | Limit Type | Value | Reference |

| OSHA | PEL (8-hour TWA) | 3 ppm | [6][7] |

| ACGIH | TLV (8-hour TWA) | 3 ppm | [6][7] |

| ACGIH | STEL (15-minute) | 6 ppm | [6][7] |

| NIOSH | REL (10-hour TWA) | 3 ppm | [6] |

| NIOSH | STEL (15-minute) | 6 ppm | [6] |

PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; STEL: Short-Term Exposure Limit; REL: Recommended Exposure Limit; TWA: Time-Weighted Average.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust.[8]

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or glasses with side shields. If there is a splash potential, a face shield should be worn in addition to goggles.[8][10]

-

Skin Protection: A lab coat is mandatory. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[8]

-

Hand Protection: Wear chemical-resistant gloves. Nitrile gloves may be sufficient for handling small quantities with low splash risk, but they should be removed and replaced immediately upon contamination. For prolonged or repeated contact, gloves with a higher protection class are recommended.[10]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA approved respirator with an appropriate filter for organic vapors and particulates should be used.[2]

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed and standardized protocols are critical for ensuring safety.

General Handling Procedures

-

Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE is available and in good condition.

-

Dispensing: When weighing or transferring the solid, do so within a chemical fume hood to control dust. Avoid creating dust clouds.

-

Housekeeping: Keep the work area clean and uncluttered. Clean up any minor spills promptly and decontaminate the area after use.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Spill Response Protocol

In the event of a spill, a calm and methodical response is crucial.

Caption: Workflow for responding to a chemical spill.

Detailed Spill Cleanup Steps for a Minor Spill of Solid this compound:

-

Alert and Assess: Immediately alert personnel in the vicinity of the spill. Evaluate the extent of the spill to confirm it is manageable by laboratory staff.

-

Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles. If there is a risk of airborne dust, a respirator is necessary.

-

Containment: If it is a powder, you can create a light mist of water to prevent dust from becoming airborne, or cover it with a plastic container.[4] Use an inert absorbent material like sand or vermiculite (B1170534) to surround the spill.[11][12]

-

Cleanup: Gently sweep the solid material into a designated, labeled waste container. Avoid aggressive sweeping that could generate dust.[8]

-

Decontamination: After the bulk of the material is removed, decontaminate the area. For a corrosive solid, this can be done by wiping the area with a damp cloth. For residual corrosive material, a neutralizing agent can be used. Since this compound is the salt of a weak base and a strong acid, it will be acidic in solution. Therefore, a weak base like sodium bicarbonate solution can be used for neutralization.[11][13] Use pH paper to confirm neutralization.[11]

-

Disposal: All contaminated materials, including PPE, absorbent materials, and cleaning supplies, must be placed in a sealed, labeled container for disposal as hazardous waste according to institutional and local regulations.[14]

-

Reporting: Report the incident to the laboratory supervisor or Environmental Health and Safety (EHS) department.

First Aid Protocols

Immediate and appropriate first aid is critical in mitigating the effects of exposure.

Caption: First aid procedures for different exposure routes.

Detailed First Aid Measures:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to hold the eyelids open and away from the eyeball to ensure complete irrigation.[2][15] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Skin Contact: Immediately remove all contaminated clothing.[15] Brush off any excess solid material from the skin.[16][17] Flush the affected skin area with large amounts of running water for at least 15 minutes.[15] Seek medical attention if irritation persists.[10]

-

Inhalation: Move the affected person to an area with fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[18][19] If the person is conscious, have them rinse their mouth with water and then drink one or two glasses of water for dilution.[18] Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are crucial for preventing accidents and environmental contamination.

Storage

-

Store in a cool, dry, and well-ventilated area.[10]

-

Keep containers tightly sealed to prevent absorption of moisture, as it is hygroscopic.[2]

-

Store away from incompatible materials such as strong oxidizing agents and bases.[2][20]

-

Store below eye level to minimize the risk of dropping and spilling.

Disposal

-

All waste containing this compound must be treated as hazardous waste.

-

Dispose of the chemical and any contaminated materials through a licensed professional waste disposal service.[20]

-

Follow all federal, state, and local regulations for hazardous waste disposal.[2]

Conclusion

Handling this compound in a laboratory setting requires a thorough understanding of its hazards and a commitment to rigorous safety practices. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to detailed handling and emergency protocols, researchers can significantly minimize the risks associated with this valuable but hazardous compound. This guide serves as a foundational resource for establishing a safe laboratory environment for all personnel.

References

- 1. This compound | C2H7NO.ClH | CID 74819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bio.vu.nl [bio.vu.nl]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. oxfordlabchem.com [oxfordlabchem.com]

- 5. sfchem.com.tw [sfchem.com.tw]

- 6. nj.gov [nj.gov]

- 7. 1988 OSHA PEL Project - Ethanolamine | NIOSH | CDC [cdc.gov]

- 8. research.wayne.edu [research.wayne.edu]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. jk-sci.com [jk-sci.com]

- 12. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]

- 13. acs.org [acs.org]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. virtual-college.co.uk [virtual-college.co.uk]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. cprcertificationnow.com [cprcertificationnow.com]

- 18. The emergency management of caustic ingestions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. emdocs.net [emdocs.net]

- 20. isotope.com [isotope.com]

In-Depth Technical Guide to the Solubility and Stability of Ethanolamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Ethanolamine (B43304) hydrochloride (CAS: 2002-24-6), a white to off-white crystalline solid, is the hydrochloride salt of ethanolamine. It serves as a versatile reagent in numerous laboratory and industrial applications, including as a buffering agent and a precursor in organic synthesis. A comprehensive understanding of its solubility and stability in common laboratory solvents is paramount for its effective use in research and development, ensuring the precision and reliability of experimental outcomes. This guide provides a detailed analysis of these properties, complete with experimental protocols and relevant biochemical pathway visualizations.

Solubility Profile of Ethanolamine Hydrochloride

The solubility of this compound is primarily dictated by the polarity of the solvent and its capacity for hydrogen bonding. As a salt of a primary amine and a strong acid, it exhibits significant solubility in polar protic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various common laboratory solvents.

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) |

| Water | H₂O | 33 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 2 | Not Specified |

It is important to note that for some commercial sources, the solubility in DMSO is reported as high as 100 mg/mL or 200 mg/mL, often requiring sonication to achieve. The significant discrepancy in reported values highlights the importance of using freshly opened, anhydrous DMSO, as its hygroscopic nature can significantly impact the solubility of the product.

Qualitative Solubility Information

-

Methanol: Soluble

-

Ethanol: Soluble

-

Acetone: Miscible

-

Glycerin: Miscible

-

Chloroform: Soluble

-

Diethyl Ether: Slightly soluble

-

Benzene: 1.4% at 25°C

-

Carbon Tetrachloride: 0.2% at 25°C

-

n-Heptane: Less than 0.1% at 25°C

Given the variability and lack of quantitative data for many solvents, it is strongly recommended that researchers experimentally determine the solubility of this compound in their specific solvent system and experimental conditions.

Stability of this compound

The chemical and physical stability of this compound are critical considerations for its storage, handling, and application in experimental settings.

General Stability and Handling

This compound is a stable compound under recommended storage conditions. However, it is hygroscopic and deliquescent, readily absorbing moisture from the air, which can lead to caking and affect its physical properties and the accuracy of solution concentrations. Therefore, it should be stored in a tightly sealed container in a dry, well-ventilated place, away from moisture.

Chemical Incompatibilities

-

Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided to prevent potentially vigorous reactions.

-

Bases: As an amine salt, this compound will react with strong bases to liberate the free base, ethanolamine.

Thermal Stability

The melting point of this compound is reported to be in the range of 82-84 °C. Information regarding its decomposition temperature is not consistently reported, but like most organic salts, it will decompose at elevated temperatures, potentially releasing toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions can be influenced by factors such as pH and temperature. While specific degradation kinetics are not widely published, general principles of chemical stability suggest that solutions should be protected from extreme pH values and high temperatures to minimize hydrolysis or other degradation pathways. For long-term storage, aqueous stock solutions should be kept at -20°C for up to one month or -80°C for up to six months. It is also recommended to filter and sterilize aqueous solutions before use in biological assays.

Experimental Protocols

To ensure accurate and reproducible results, standardized methods should be employed for determining the solubility and stability of this compound. The following protocols are based on internationally recognized guidelines.

Solubility Determination (Adapted from OECD Test Guideline 105)

The "shake-flask" method is a widely accepted technique for determining the water solubility of a chemical substance.

Caption: Workflow for solubility determination using the shake-flask method.

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of solid this compound to a flask containing the solvent of interest. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient duration to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally by analyzing samples at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, separate the saturated solution from the undissolved solid. This can be achieved by centrifugation or filtration, ensuring that the temperature is maintained during this process to prevent any change in solubility.

-

Quantification: Analyze the concentration of this compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable titration method.

Stability Assessment (Adapted from ICH Q6A Guidelines)

The ICH Q6A guidelines provide a framework for setting specifications and testing the stability of new drug substances. This approach can be adapted for assessing the stability of this compound in solution.

Caption: General workflow for assessing the chemical stability of a substance in solution.

Methodology:

-

Preparation of Test Solutions: Prepare solutions of this compound at a known concentration in the solvent of interest.

-

Stress Conditions: Subject the solutions to various stress conditions, which may include elevated temperatures (e.g., 40°C, 60°C), different pH levels for aqueous solutions, and exposure to light. Control samples should be stored under normal conditions (e.g., 25°C, protected from light).

-

Sampling: At predetermined time points, withdraw aliquots from each of the stressed and control samples.

-

Analysis: Analyze the samples using a validated, stability-indicating analytical method (typically HPLC) that can separate the parent compound from any potential degradation products.

-

Data Evaluation: The rate of degradation can be determined by monitoring the decrease in the concentration of this compound and the increase in the concentration of any degradation products over time.

Role in Biochemical Pathways

In biological research, ethanolamine is a key precursor in the biosynthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes. The primary pathway for PE synthesis is the Kennedy pathway.

Phosphatidylethanolamine Biosynthesis (Kennedy Pathway)

Caption: The de novo biosynthesis of phosphatidylethanolamine via the Kennedy pathway.

An In-depth Technical Guide to the Basic Applications of Ethanolamine Hydrochloride in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Ethanolamine (B43304) hydrochloride is a versatile and widely utilized reagent in molecular biology, biochemistry, and cell biology. Its chemical properties make it an invaluable tool in a variety of laboratory procedures, from maintaining stable pH environments to participating in specific steps of bioconjugation and cell culture. This technical guide provides an in-depth overview of the core applications of ethanolamine hydrochloride, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate understanding and implementation in a research setting.

Buffering Agent in Biological Systems

One of the most fundamental applications of this compound is as a buffering agent.[1] Its pKa of approximately 9.5 makes it an effective buffer for maintaining alkaline conditions, which are often required for specific enzymatic reactions and to ensure the stability of proteins and nucleic acids.[1]

The preparation of an ethanolamine buffer typically involves dissolving this compound in water and adjusting the pH with a strong base, such as sodium hydroxide (B78521) (NaOH), or by mixing solutions of ethanolamine and its hydrochloride salt.

| Parameter | Value | Reference |

| pKa (25 °C) | 9.5 | --INVALID-LINK-- |

| Typical pH Range | 8.5 - 10.5 | General Buffer Properties |

| Common Stock Concentration | 1 M | --INVALID-LINK-- |

| Working Concentration | 20 - 100 mM | General Laboratory Practice |

Materials:

-

This compound (MW: 97.54 g/mol )

-

Deionized water (ddH₂O)

-

Sodium hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (100 mL)

-

Beaker

Procedure:

-

Weigh out 9.754 g of this compound.

-

Add the this compound to a beaker containing approximately 80 mL of ddH₂O.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the powder is completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Place the calibrated pH electrode into the this compound solution.

-

Slowly add NaOH solution dropwise while monitoring the pH. Continue adding NaOH until the pH of the solution reaches 9.0.

-

Carefully transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with a small amount of ddH₂O and add the rinsewater to the volumetric flask.

-

Bring the final volume to 100 mL with ddH₂O.

-

Stopper the flask and invert several times to ensure thorough mixing.

-

Store the 1 M this compound buffer at 4°C.

Quenching Agent in Amine Coupling Reactions

This compound is critically important as a quenching or blocking agent in amine-reactive crosslinking chemistry, a technique fundamental to immobilizing ligands onto biosensor surfaces, such as those used in Surface Plasmon Resonance (SPR).[2][3] After a ligand is covalently coupled to a surface activated with N-hydroxysuccinimide (NHS) esters, unreacted NHS esters remain. Ethanolamine, with its primary amine, reacts with these remaining active esters, effectively capping them and preventing non-specific binding of subsequent molecules.[3][4]

The following table summarizes typical parameters for the use of this compound in the quenching step of amine coupling on Biacore™ systems, a common SPR platform.

| Parameter | Value/Range | Reference |

| Concentration | 1 M | --INVALID-LINK--, --INVALID-LINK-- |

| pH | 8.5 | --INVALID-LINK--, --INVALID-LINK-- |

| Injection Time | 5 - 7 minutes | --INVALID-LINK-- |

| Flow Rate | 5 - 10 µL/min | --INVALID-LINK-- |

| Temperature | Room Temperature (approx. 25°C) | General SPR protocols |

This protocol outlines the general steps for immobilizing a protein ligand onto a CM5 sensor chip using a Biacore™ system.

Materials:

-

Amine Coupling Kit (containing NHS, EDC, and 1 M ethanolamine-HCl, pH 8.5)

-

Ligand to be immobilized (in a suitable buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5)

-

SPR system (e.g., Biacore™)

-

CM5 sensor chip

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Surface Activation:

-

Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface for 7 minutes at a flow rate of 10 µL/min. This activates the carboxymethyl groups on the dextran (B179266) matrix to form reactive NHS esters.

-

-

Ligand Immobilization:

-

Inject the ligand solution over the activated surface. The contact time and ligand concentration will determine the final immobilization level.

-

-

Quenching/Deactivation:

Caption: Workflow for amine coupling and quenching in SPR.

Component of Cell Culture Media

Ethanolamine is a component of some cell culture media, where it serves as a source of phosphoethanolamine, a precursor for the synthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes.[5] While many cell lines can synthesize ethanolamine, its supplementation can be beneficial for the growth of certain cell types, particularly in serum-free media.[6]

| Parameter | Typical Concentration in Media | Reference |

| Ethanolamine | < 100 mg/L | --INVALID-LINK-- |

| (approximately < 1.6 mM) |

This protocol is a general guideline for supplementing a basal medium like DMEM. The optimal concentration of ethanolamine should be determined empirically for each cell line.

Materials:

-

Dulbecco's Modified Eagle Medium (DMEM), powder or 1x liquid

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Sterile 1 M this compound stock solution (as prepared above)

-

Sterile, cell culture grade water

-

Sterile filtration unit (0.22 µm)

Procedure:

-

Prepare DMEM from powder according to the manufacturer's instructions, or start with 1x liquid DMEM.[7][8][9][10]

-

Aseptically add FBS to the desired final concentration (e.g., 10%).

-

Add Penicillin-Streptomycin to the desired final concentration (e.g., 1%).

-

To supplement with ethanolamine, aseptically add the sterile 1 M this compound stock solution to achieve the desired final concentration (e.g., for a 10 µM final concentration in 500 mL of media, add 5 µL of the 1 M stock).

-

If starting from powder, bring the medium to the final volume with sterile, cell culture grade water and sterile-filter the complete medium.

-

Store the supplemented medium at 4°C.

Protein Solubilization and Extraction

This compound can be a component of buffers used for the solubilization and extraction of proteins, particularly from yeast.[11][12][13][14][15] Its alkaline nature can aid in the disruption of cell walls and membranes, facilitating the release of intracellular proteins.

This protocol is adapted from methods that use alkaline conditions to facilitate protein extraction from yeast.

Materials:

-

Yeast cell pellet

-

Extraction Buffer: 50 mM Ethanolamine-HCl, pH 10.0, 1% SDS, 1 mM EDTA

-

Glass beads (acid-washed)

-

Microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Harvest yeast cells by centrifugation and wash the pellet with cold water.

-

Resuspend the cell pellet in 200 µL of Extraction Buffer in a microcentrifuge tube.

-

Add an equal volume of glass beads.

-

Vortex vigorously for 5-10 minutes at 4°C.

-

Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and glass beads.

-

Carefully transfer the supernatant, which contains the solubilized proteins, to a new tube.

-

The protein extract can be used for downstream applications such as SDS-PAGE and Western blotting.

Signaling Pathway Involvement

While this compound itself is not a direct signaling molecule, its metabolic product, phosphoethanolamine, is a key intermediate in the Kennedy pathway, which synthesizes phosphatidylethanolamine (PE).[16][17] PE is a crucial phospholipid in cell membranes and is involved in various cellular processes, including signal transduction.[16][18] The synthesis of PE is linked to cellular growth and proliferation, and has been shown to be connected to the mTOR signaling pathway.[19]

Caption: The Kennedy Pathway for PE synthesis and its link to mTOR signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ligand coupling [sprpages.nl]

- 4. Amine-coupling [sprpages.nl]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. WO2005087915A2 - Use of ethanolamine for enhancing cell growth in membrane systems - Google Patents [patents.google.com]

- 7. himedialabs.com [himedialabs.com]

- 8. static.igem.org [static.igem.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. researchgate.net [researchgate.net]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Rapid and reliable protein extraction from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Metabolic and molecular aspects of ethanolamine phospholipid biosynthesis: the role of CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]

- 18. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 19. Ethanolamine enhances the proliferation of intestinal epithelial cells via the mTOR signaling pathway and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Scientific Journey of Ethanolamine Hydrochloride: From Early Synthesis to a Cornerstone of Modern Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethanolamine (B43304) hydrochloride, a seemingly simple organic salt, has played a multifaceted and often understated role in the advancement of scientific research. Its journey from an early chemical curiosity to an indispensable tool in biochemistry, cell culture, and pharmaceutical development is a testament to the enduring quest for reliable and effective laboratory reagents. This technical guide delves into the historical context of ethanolamine hydrochloride's use, providing a comprehensive overview of its applications, supported by experimental data and methodological insights.

A Historical Perspective: From Discovery to a Research Staple

The story of this compound begins with the initial discovery of ethanolamine salts in 1860 by French chemist Charles Adolphe Wurtz.[1] However, it was not until 1897 that a viable industrial production route was developed by Ludwig Knorr, making ethanolamine and its derivatives more accessible for scientific investigation.[1] While early applications were primarily industrial, its utility in research gradually emerged, particularly as a biological buffer and a key component in cell culture media.

A significant turning point in the scientific application of ethanolamine came in the 1960s with the systematic work of Norman Good and his colleagues on biological buffers.[2][3][4][5][6] While this compound itself is not classified as a "Good's buffer," this era fostered a greater understanding of the properties required for effective buffering agents in biological systems, criteria that this compound met for many applications.

The 1980s marked a pivotal moment for ethanolamine in the burgeoning field of biotechnology. A landmark 1982 paper by Murakami et al., published in the Proceedings of the National Academy of Sciences, identified ethanolamine as an essential component for the growth of hybridoma cells in serum-free medium.[7][8][9] This discovery was instrumental in the development of defined cell culture media, crucial for the consistent and large-scale production of monoclonal antibodies and other biologics.

Core Applications in Scientific Research

This compound's utility in the laboratory stems from its key physicochemical properties: it is a good buffer in the physiological pH range, highly soluble in water, and serves as a precursor for the synthesis of essential phospholipids. These characteristics have led to its widespread use in several key areas:

-

Biological Buffer: this compound has a pKa of approximately 9.5, making it an effective buffer for maintaining a stable pH in a variety of biochemical and cellular assays. Its simple composition and low cost have made it a practical choice for many routine laboratory procedures.

-

Cell Culture Media Supplement: As established by Murakami and subsequent researchers, ethanolamine is a critical supplement in many serum-free and chemically defined cell culture media.[7][8][9] It serves as a direct precursor for the synthesis of phosphatidylethanolamine, a major component of cell membranes, via the Kennedy pathway.[10][11]

-

Protein Chemistry: In the field of protein science, this compound has been employed in various capacities. Its buffering capabilities are valuable during protein purification and characterization to maintain the native conformation and activity of proteins. It has also been used in the preparation of solutions for electrophoresis and chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in historical and contemporary research applications.

| Parameter | Value | Reference |

| pKa (25 °C) | 9.5 | Sigma-Aldrich |

| Optimal Buffering Range | 8.5 - 10.5 | General Biochemical Texts |

| Solubility in Water | 0.33 g/mL | Sigma-Aldrich |

Table 1: Physicochemical Properties of this compound

| Component | Concentration | Cell Type | Reference |

| Ethanolamine | 20 µM | Hybridoma | Murakami et al., 1982 |

| Insulin | 5 µg/mL | Hybridoma | Murakami et al., 1982 |

| Transferrin | 35 µg/mL | Hybridoma | Murakami et al., 1982 |

| Selenium | 2.5 nM | Hybridoma | Murakami et al., 1982 |

Table 2: Composition of a Serum-Free Medium for Hybridoma Cells

Key Experimental Protocols

To provide a practical understanding of its historical application, detailed methodologies from a key cited experiment are provided below.

Protocol 1: Preparation of Serum-Free Medium for Hybridoma Culture (Based on Murakami et al., 1982)

Objective: To formulate a serum-free medium capable of supporting the long-term growth of hybridoma cells.

Materials:

-

RPMI 1640 medium

-

Insulin solution (bovine)

-

Transferrin solution (human)

-

This compound

-

Sodium selenite

-

Sterile, deionized water

Procedure:

-

A basal medium of RPMI 1640 is prepared according to the manufacturer's instructions.

-

Stock solutions of the supplements are prepared and sterilized by filtration.

-

The supplements are added to the basal medium to the final concentrations specified in Table 2.

-

The pH of the final medium is adjusted to approximately 7.2-7.4.

-

The complete serum-free medium is sterile-filtered and stored at 4°C.

Visualizing the Biological Role of Ethanolamine

The primary biological significance of ethanolamine lies in its role as a precursor in the Kennedy pathway for the synthesis of phosphatidylethanolamine, a critical component of cellular membranes.

Caption: The Kennedy Pathway for Phosphatidylethanolamine Synthesis.

This simplified diagram illustrates the enzymatic conversion of ethanolamine into phosphatidylethanolamine, a vital phospholipid for membrane structure and function.

Conclusion

The historical trajectory of this compound in scientific research highlights a journey from a basic chemical to a sophisticated tool that has enabled significant advancements in molecular biology, cell culture, and our understanding of cellular physiology. Its continued use in laboratories worldwide underscores its enduring value as a reliable and effective reagent. For researchers and drug development professionals, a thorough understanding of its historical context and fundamental applications provides a strong foundation for its effective use in contemporary scientific endeavors.

References

- 1. Ethanolamine - Wikipedia [en.wikipedia.org]

- 2. goldbio.com [goldbio.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Good's buffers - Wikipedia [en.wikipedia.org]

- 5. bostonbioproducts.com [bostonbioproducts.com]

- 6. What is a Good's buffer? | AAT Bioquest [aatbio.com]

- 7. Growth of hybridoma cells in serum-free medium: ethanolamine is an essential component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

Preliminary Studies on the Effects of Ethanolamine Hydrochloride on Cell Viability: A Technical Guide

Disclaimer: This document provides a preliminary technical framework for studying the effects of Ethanolamine (B43304) Hydrochloride on cell viability. As of the latest literature review, direct and comprehensive studies detailing the specific effects of Ethanolamine Hydrochloride on various cell lines are limited. Therefore, this guide synthesizes information from related compounds, such as ethanolamine and phosphatidylethanolamine (B1630911), to propose potential mechanisms and experimental approaches. The data and pathways described herein should be considered hypothetical and require direct experimental validation.

Introduction

This compound (CAS No: 2002-24-6) is a widely utilized organic compound in various biochemical and pharmaceutical applications.[1] It serves as a component in the preparation of cell culture media, highlighting its general biocompatibility at certain concentrations.[2][3] However, a thorough understanding of its dose-dependent effects on cell viability and the underlying molecular mechanisms is crucial for its application in drug development and biomedical research. This technical guide outlines preliminary considerations, experimental protocols, and potential signaling pathways that may be involved in the cellular response to this compound.

Data Presentation: Hypothetical Effects on Cell Viability

The following tables present hypothetical quantitative data to illustrate how the effects of this compound on cell viability could be summarized. These values are for illustrative purposes only and are not derived from direct experimental results for this compound. They are based on typical outcomes observed in cell viability studies of related small organic molecules.

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines after 48-hour exposure.

| Cell Line | Cancer Type | Hypothetical IC50 (mM) |

| MCF-7 | Breast Cancer | 150 |

| A549 | Lung Cancer | 200 |

| HeLa | Cervical Cancer | 175 |

| HepG2 | Liver Cancer | 220 |

Table 2: Hypothetical Percentage of Viable Cells (as determined by MTT Assay) after 24-hour treatment with this compound.

| Concentration (mM) | MCF-7 (% Viability) | A549 (% Viability) | HeLa (% Viability) | HepG2 (% Viability) |

| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 | 100 ± 5.5 |

| 50 | 95 ± 4.9 | 98 ± 5.1 | 96 ± 5.8 | 99 ± 4.7 |

| 100 | 85 ± 6.3 | 90 ± 5.5 | 88 ± 6.4 | 92 ± 5.0 |

| 200 | 52 ± 7.1 | 65 ± 6.8 | 58 ± 7.2 | 70 ± 6.3 |

| 400 | 20 ± 4.5 | 35 ± 5.9 | 28 ± 5.1 | 45 ± 5.8 |

Table 3: Hypothetical Apoptosis/Necrosis Analysis (as determined by Annexin V/PI Staining) of HeLa cells after 48-hour treatment with this compound.

| Concentration (mM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| 0 (Control) | 95 ± 2.1 | 2 ± 0.5 | 3 ± 0.8 |

| 100 | 80 ± 3.5 | 10 ± 1.2 | 10 ± 1.5 |

| 200 | 45 ± 4.2 | 25 ± 2.8 | 30 ± 3.1 |

| 400 | 15 ± 3.8 | 35 ± 3.5 | 50 ± 4.5 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on cell viability.

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the metabolic activity of cells as an indicator of viability.

Materials:

-

This compound (≥99.0% purity)

-

Target cell lines (e.g., MCF-7, A549, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Prepare a stock solution of this compound in sterile PBS or culture medium. Perform serial dilutions to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Trypan Blue Exclusion Assay for Cell Viability